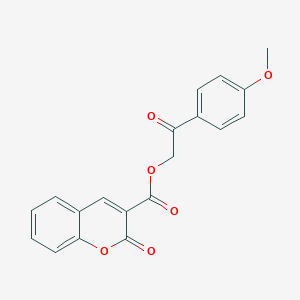

2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

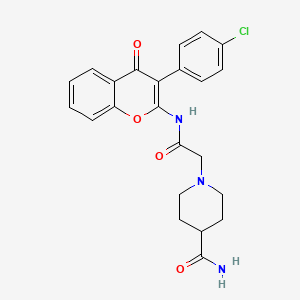

The compound “2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate” is a derivative of 2-oxo-2H-chromene . The chromene nucleus is a key structural component in a broad range of natural products and synthetic organic molecules with various biological activities . The compound has a molecular formula of C17H12O5 .

Synthesis Analysis

The synthesis of functionalized chromeno derivatives involves a one-pot, three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines . This synthesis is carried out under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) and involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .Molecular Structure Analysis

The dihedral angle between the planes of the coumarin ring system and the benzene ring is 48.04 (10)C12—H12 . The central CO2 group subtends a dihedral angle of 27.15 (11) with the coumarin ring system and 74.86 (13) with the benzene ring . In the crystal, molecules are linked by C—H O interactions, which generate a three-dimensional network .Chemical Reactions Analysis

The compound is synthesized via a one-pot, three-component reaction involving 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines . This reaction is carried out under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H12O5 . Further physical and chemical properties are not explicitly mentioned in the available literature.Scientific Research Applications

Medicinal Chemistry and Pharmacology

The chromenopyridine nucleus, to which this compound belongs, has demonstrated a wide range of pharmacological activities:

- Antibacterial : Some derivatives exhibit antibacterial properties .

- Anti-inflammatory : Certain chromenopyridines show anti-inflammatory effects .

- Antimicrobial : These compounds have potential as antimicrobial agents .

- Anti-HIV : Research suggests that specific chromenopyridines possess anti-HIV activity .

- Anticancer : The chromenopyridine scaffold has been investigated for its anticancer potential .

Synthetic Methods

Efforts to develop concise and efficient synthetic methods for chromenopyridines are ongoing. Researchers aim to reduce multistep processes and enhance yields. Notably, this compound can be synthesized via a one-pot, three-component reaction involving 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines. The reaction occurs under catalyst-free conditions in an environmentally friendly medium (ethanol–water) and avoids traditional recrystallization and chromatographic purification methods .

Crystal Structure Studies

For a deeper understanding, crystallographic studies of related compounds can provide valuable insights into their three-dimensional structures and intermolecular interactions .

Availability

Future Directions

The chromenopyridine nucleus, a component of this compound, has a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties . Therefore, the development of concise and efficient methods for the synthesis of these important molecules is an attractive area of research in both academia and the pharmaceutical industry .

properties

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O6/c1-23-14-8-6-12(7-9-14)16(20)11-24-18(21)15-10-13-4-2-3-5-17(13)25-19(15)22/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXFFNLCQHFSKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2524830.png)

![6-Bromo-3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2524833.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2524837.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2524838.png)

![N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2524843.png)

![N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide](/img/structure/B2524847.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-methoxyphenyl)urea](/img/structure/B2524850.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2524851.png)